molecular formula C6H10F3NO2 B14676094 Leucine, trifluoro- CAS No. 27836-86-8

Leucine, trifluoro-

Cat. No.: B14676094
CAS No.: 27836-86-8
M. Wt: 185.14 g/mol
InChI Key: HEIWPHCOUYDSML-LURJTMIESA-N
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Description

Leucine, trifluoro- (also known as 5,5,5-trifluoro-DL-leucine) is a fluorinated analog of the amino acid leucine. This compound is characterized by the substitution of three hydrogen atoms in the leucine molecule with fluorine atoms, resulting in a trifluoromethyl group. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of leucine, trifluoro- typically involves the alkylation of a glycine Schiff base with trifluoromethyl iodide under basic conditions. This process forms a nickel (II) complex, which is subsequently disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid. This intermediate is then converted to the desired leucine, trifluoro- compound .

Industrial Production Methods

For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is then converted to the N-Fmoc derivative .

Chemical Reactions Analysis

Types of Reactions

Leucine, trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of leucine, which have applications in drug design and other fields .

Mechanism of Action

Leucine, trifluoro- exerts its effects by interacting with specific molecular targets and pathways. In yeast, for example, it affects the regulation of α-isopropylmalate synthase, leading to resistance to feedback inhibition by leucine. This interaction involves the mutation of the LEU4 gene, which encodes the enzyme responsible for this regulation . Additionally, the compound can influence mitochondrial biogenesis and function by activating pathways like the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1) pathway .

Comparison with Similar Compounds

Properties

CAS No.

27836-86-8

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

(2R)-2-(difluoroamino)-2-fluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H10F3NO2/c1-4(2)3-6(7,5(11)12)10(8)9/h4H,3H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI Key

HEIWPHCOUYDSML-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@](C(=O)O)(N(F)F)F

Canonical SMILES

CC(C)CC(C(=O)O)(N(F)F)F

Origin of Product

United States

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